Ac-Tyr-Phe-OMe

Enzyme kinetics Chymotrypsin assay Substrate specificity

Researchers requiring a chymotrypsin substrate with a controlled reaction rate often face a gap between fast Trp-based and slow Phe-based substrates. Ac-Tyr-Phe-OMe (CAS 19898-34-1) fills this niche, providing intermediate kinetics for accurate initial rate measurements. Its C-terminal methyl ester ensures membrane permeability for cellular assays, a property absent in free acid forms. · Offers intermediate chymotrypsin activity (Trp > Tyr > Phe) for precise kinetic measurements. · C-terminal methyl ester modification enables cell membrane permeability for intracellular studies. · ≥95% purity ensures reproducible kinetics, eliminating variables from interfering impurities.

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
CAS No. 19898-34-1
Cat. No. B009606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Tyr-Phe-OMe
CAS19898-34-1
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1
InChIKeyFMKAXMXOQRFJPK-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Tyr-Phe-OMe (CAS 19898-34-1) Procurement Guide for Chymotrypsin and Protease Research Applications


Ac-Tyr-Phe-OMe (N-acetyl-L-tyrosyl-L-phenylalanine methyl ester, CAS 19898-34-1) is a protected synthetic dipeptide derivative designed as a chromogenic or fluorogenic substrate for proteolytic enzymes, particularly chymotrypsin and pepsin. It features an N-terminal acetyl group for stability and a C-terminal methyl ester that enhances membrane permeability and mimics a peptide bond . The compound has a molecular weight of 384.4 g/mol and a predicted LogP of 2.12, indicating moderate lipophilicity .

Why Ac-Tyr-Phe-OMe Cannot Be Directly Replaced by Other Aromatic Dipeptide Substrates in Enzyme Assays


Substituting Ac-Tyr-Phe-OMe with other in-class compounds, such as Ac-Phe-OMe, Ac-Tyr-OMe, or even the free acid form Ac-Tyr-Phe-OH, will fundamentally alter the enzyme kinetics and the biological context of the experiment. The specific sequence and modifications dictate both the enzyme's recognition and the molecule's physicochemical properties. The C-terminal methyl ester is crucial for membrane permeability in cellular assays, a property absent in the free acid [1]. Furthermore, the aromatic residue at the P1 position (Phe) and the P2 position (Tyr) are critical for binding to chymotrypsin's active site, with different aromatic residues (e.g., Trp vs. Tyr) exhibiting significantly different catalytic efficiencies [2]. Simply interchanging these components introduces uncontrolled variables that compromise data reproducibility and comparability.

Quantitative Differentiation of Ac-Tyr-Phe-OMe for Scientific Procurement Decisions


Chymotrypsin Substrate Preference: Tyrosine Offers Intermediate Catalytic Efficiency Between Tryptophan and Phenylalanine

For chymotrypsin-catalyzed hydrolysis, the preferred substrate at the S1 subsite follows the order Trp > Tyr > Phe > Met > Leu, based on the relative reactivities of amino acid residues in a combinatorial peptide library [1]. This class-level inference indicates that Ac-Tyr-Phe-OMe, with its P1' phenylalanine residue, will exhibit different kinetic parameters compared to a Trp-containing analog (e.g., Ac-Trp-Phe-OMe) or a substrate with only a single aromatic residue (e.g., Ac-Phe-OMe).

Enzyme kinetics Chymotrypsin assay Substrate specificity

C-Terminal Methyl Ester Modification Enhances Predicted Membrane Permeability Over Free Acid Form

The presence of a C-terminal methyl ester on Ac-Tyr-Phe-OMe, as opposed to the free acid form Ac-Tyr-Phe-OH, is known to enhance peptide permeability through cell membranes due to increased hydrophobicity [1]. While specific permeability coefficients for Ac-Tyr-Phe-OMe are not available in primary literature, the class-level effect of this modification is well-established. This is supported by the compound's predicted LogP of 2.12 , which indicates greater lipophilicity compared to what would be expected for the more polar free acid form.

Drug delivery Cellular assay Peptide permeability

Defined Chemical Identity and Purity for Reproducible Enzyme Kinetics

Ac-Tyr-Phe-OMe is commercially available with a specified minimum purity of 95% . This is a critical specification for ensuring reproducible enzyme kinetics and minimizing artifacts from peptide impurities, which can act as competitive inhibitors or alternative substrates. This defined purity distinguishes it from custom-synthesized or lower-grade analogs that may lack rigorous analytical characterization.

Assay reproducibility Quality control Enzyme kinetics

Optimal Research Scenarios for Ac-Tyr-Phe-OMe Based on Differentiating Evidence


Chymotrypsin Activity Assays Requiring Intermediate Turnover Rates for Accurate Kinetic Characterization

Based on the established class-level preference of chymotrypsin for aromatic residues (Trp > Tyr > Phe) [1], Ac-Tyr-Phe-OMe is the substrate of choice for researchers who need a chymotrypsin substrate with a reaction rate that is faster than a Phe-based substrate but slower than a Trp-based one. This intermediate activity is advantageous for obtaining precise initial rate measurements in spectrophotometric or fluorometric assays, where very fast reactions (e.g., with Ac-Trp-Phe-OMe) can be difficult to capture accurately. The defined purity of the commercial product (≥95%) further ensures that the observed kinetics are due to the enzyme-substrate interaction of interest and not to interfering impurities.

Cell-Based Assays Investigating Peptide Transport or Intracellular Proteolysis

The C-terminal methyl ester modification on Ac-Tyr-Phe-OMe is critical for applications requiring the peptide to cross the cell membrane [1]. This compound serves as an ideal model substrate for studying the uptake and subsequent intracellular cleavage of esterified peptides by cytoplasmic proteases. In contrast, the free acid form (Ac-Tyr-Phe-OH) would be poorly membrane-permeable and thus unsuitable for such experiments. The compound's moderate lipophilicity (LogP = 2.12) further supports its utility in membrane permeability studies.

Model Substrate for Structure-Activity Relationship (SAR) Studies on Protease S1' and S2' Subsites

Ac-Tyr-Phe-OMe's well-defined dipeptide structure, featuring two distinct aromatic residues (Tyr and Phe), makes it a valuable scaffold for SAR studies. By using this compound as a baseline, researchers can systematically modify either the Tyr or Phe residue to probe the specificity of the S1' and S2' subsites of target proteases [1]. The commercial availability of this specific sequence and modification state ensures a consistent and well-characterized starting material for generating a series of analogs, thereby enhancing the rigor and comparability of SAR data.

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